Galanthamine n-butylcarbamate
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Overview
Description
Galanthamine n-butylcarbamate is a derivative of galanthamine, an alkaloid extracted from various plants such as the common snowdrop (Galanthus nivalis). This compound acts as an allosteric potentiating ligand on α7 nicotinic receptors in hippocampal neurons, making it a potential candidate for the treatment of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of galanthamine n-butylcarbamate involves multiple steps, starting from commercially available materials. One of the key steps includes the Mitsunobu reaction, which is followed by an efficient intramolecular Heck reaction to form a tetracyclic lactol. This intermediate can then be elaborated to galanthamine through reductive amination .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of galanthamine from plant sources, followed by chemical modification to introduce the n-butylcarbamate group. This process ensures a consistent supply of the compound for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Galanthamine n-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule.
Reduction: Used to convert intermediates to the final product.
Substitution: Introduction of the n-butylcarbamate group through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: The Mitsunobu reaction employs reagents like triphenylphosphine and diethyl azodicarboxylate.
Major Products
The major product of these reactions is this compound, which retains the core structure of galanthamine while introducing the n-butylcarbamate group .
Scientific Research Applications
Galanthamine n-butylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study allosteric modulation of nicotinic receptors.
Biology: Investigated for its neuroprotective properties and potential to prevent apoptosis in neurons.
Medicine: Explored as a treatment for Alzheimer’s disease due to its ability to enhance cholinergic neurotransmission.
Industry: Utilized in the development of new pharmaceuticals targeting neurodegenerative diseases
Mechanism of Action
Galanthamine n-butylcarbamate exerts its effects by acting as an allosteric potentiating ligand on α7 nicotinic receptors. This enhances the receptor’s response to acetylcholine, leading to improved cholinergic neurotransmission. Additionally, it inhibits acetylcholinesterase, preventing the breakdown of acetylcholine in the synaptic cleft .
Comparison with Similar Compounds
Similar Compounds
Galanthamine: The parent compound, primarily used for treating Alzheimer’s disease.
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Similar to galanthamine, it inhibits both acetylcholinesterase and butyrylcholinesterase.
Uniqueness
Galanthamine n-butylcarbamate is unique due to its dual mechanism of action, acting both as an allosteric modulator and an acetylcholinesterase inhibitor. This dual action enhances its therapeutic potential compared to other similar compounds .
Properties
CAS No. |
138963-44-7 |
---|---|
Molecular Formula |
C22H30N2O4 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(12R,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] N-butylcarbamate |
InChI |
InChI=1S/C22H30N2O4/c1-4-5-11-23-21(25)27-16-8-9-22-10-12-24(2)14-15-6-7-17(26-3)20(19(15)22)28-18(22)13-16/h6-9,16,18H,4-5,10-14H2,1-3H3,(H,23,25)/t16-,18-,22?/m1/s1 |
InChI Key |
NNDZUQPKOVVEPM-DVLOMUPFSA-N |
Isomeric SMILES |
CCCCNC(=O)O[C@H]1C[C@@H]2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 |
Canonical SMILES |
CCCCNC(=O)OC1CC2C3(CCN(CC4=C3C(=C(C=C4)OC)O2)C)C=C1 |
Origin of Product |
United States |
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